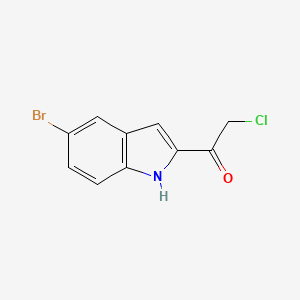
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is a brominated indole derivative with a chloroethanone moiety. This compound is part of the larger family of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 1H-indole-2-carboxaldehyde followed by a subsequent reaction with chloroacetyl chloride. The reaction conditions typically require the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the bromo and chloro positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: A range of substituted indole derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The bromo and chloro groups play a crucial role in binding to receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is compared with other similar indole derivatives, such as 1-(5-bromo-1H-indol-2-yl)-2-methoxyethan-1-one and 1-(5-bromo-1H-indol-2-yl)-2-ethoxyethan-1-one. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
生物活性
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and utility in medicinal chemistry. The compound features a brominated indole moiety and a chloroethanone functional group, contributing to its unique properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈BrClN. Its structure can be represented as follows:
The presence of bromine and chlorine atoms enhances the compound's reactivity and biological activity compared to other indole derivatives.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents increase binding affinity, allowing the compound to modulate enzyme activity or receptor functions, which can lead to therapeutic outcomes such as anticancer or antimicrobial effects.
Biological Activities
Antimicrobial Activity :
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The structural modifications, such as halogen substitutions, enhance these activities.
Anticancer Properties :
The compound is also being investigated for its potential as an anticancer agent. Indole derivatives have been recognized for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation . The specific interactions of this compound with EGFR are still under investigation, but preliminary studies suggest promising results.
Research Findings and Case Studies
Several studies highlight the biological activities of indole derivatives, including this compound:
Synthesis and Applications
The synthesis of this compound typically involves reactions that utilize common reagents such as sodium azide for nucleophilic substitution and potassium permanganate for oxidation. This compound serves as a valuable intermediate in synthesizing other biologically active compounds.
属性
IUPAC Name |
1-(5-bromo-1H-indol-2-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWLJYJLIAILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














